Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride
Overview
Description
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate is an organic compound with the CAS Number: 1281872-56-7 . It has a molecular weight of 282.43 . The compound is stored at a temperature of 4°C and is in the form of oil .
Synthesis Analysis
The synthesis of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate involves the reaction of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate with ammonia in methanol and titanium isopropoxide . Sodium borohydride is then added to the mixture .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H30N2O2/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)6-4-13(12-17)5-7-16/h13H,4-12,17H2,1-3H3 .Chemical Reactions Analysis
The compound is used in the preparation of benzothiazole derivatives as IRAK degraders .It is in the form of oil and is stored at a temperature of 4°C .
Scientific Research Applications
Synthesis and Use in Peptide Preparation
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride (TBAAUC) plays a crucial role in the synthesis of N-protected amino acids. For instance, a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), which incorporates the TBAAUC structure, has been developed for preparing N-Boc-amino acids. This method provides a more stable and efficient way to introduce the Boc protecting group to amines, particularly useful in peptide synthesis (Rao et al., 2017).
Application in Polymer Stabilization
TBAAUC and its derivatives have applications in polymer science, particularly as stabilizers. A compound structurally related to TBAAUC, 3,9-bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane, demonstrated effective synergistic stabilizing effects in combination with thiopropionate type antioxidants in polymers (Yachigo et al., 1992).
Role in Novel Compound Synthesis
TBAAUC is also instrumental in developing new chemical entities. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to TBAAUC, serves as a precursor for novel compounds that can access chemical spaces complementary to piperidine ring systems. This is significant in the exploration of new pharmacologically active molecules (Meyers et al., 2009).
Use in Food Contact Materials
TBAAUC derivatives have also been evaluated for safety in food contact materials. One study assessed a structurally related compound, 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl]-2, 4,8,10-tetraoxaspiro[5,5]undecane, for use as a stabilizer in polyolefins, ensuring its safety for short-term high-temperature contact and long-term storage at or below room temperature with all food types (Flavourings, 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2.ClH/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15;/h12H,4-11,16H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRPIMPXMGRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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